3-Bromo-2,4,6-trinitroaniline
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Overview
Description
3-Bromo-2,4,6-trinitroaniline is a chemical compound with the molecular formula C₆H₃BrN₄O₆. It is a derivative of aniline, where the hydrogen atoms in the benzene ring are substituted by bromine and nitro groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2,4,6-trinitroaniline typically involves the nitration of 3-bromoaniline. The process begins with the bromination of aniline to form 3-bromoaniline, followed by nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to ensure the selective introduction of nitro groups at the 2, 4, and 6 positions on the benzene ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This method enhances the yield and purity of the final product while minimizing the risk of side reactions and hazardous by-products.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2,4,6-trinitroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of 3-bromo-2,4,6-triaminoaniline.
Substitution: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as tin(II) chloride and iron powder in acidic conditions are often used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used for substitution reactions.
Major Products
Oxidation: Formation of higher oxidation state nitro derivatives.
Reduction: Formation of 3-bromo-2,4,6-triaminoaniline.
Substitution: Formation of substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
3-Bromo-2,4,6-trinitroaniline has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and explosives due to its nitro groups.
Mechanism of Action
The mechanism of action of 3-Bromo-2,4,6-trinitroaniline involves its interaction with biological molecules. The nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can cause oxidative stress in cells, leading to cell damage or death. The compound may also interact with specific enzymes or receptors, modulating their activity and affecting cellular pathways.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trinitroaniline: Similar structure but lacks the bromine atom.
3-Bromo-2,4,6-trimethylaniline: Contains methyl groups instead of nitro groups.
3,5-Difluoro-2,4,6-trinitroanisole: Contains fluorine atoms and an anisole group.
Uniqueness
3-Bromo-2,4,6-trinitroaniline is unique due to the presence of both bromine and multiple nitro groups, which impart distinct chemical and physical properties The bromine atom enhances the compound’s reactivity, making it a valuable intermediate in organic synthesis
Properties
CAS No. |
24626-58-2 |
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Molecular Formula |
C6H3BrN4O6 |
Molecular Weight |
307.02 g/mol |
IUPAC Name |
3-bromo-2,4,6-trinitroaniline |
InChI |
InChI=1S/C6H3BrN4O6/c7-4-2(9(12)13)1-3(10(14)15)5(8)6(4)11(16)17/h1H,8H2 |
InChI Key |
DJXOPGXKCDRBRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1[N+](=O)[O-])Br)[N+](=O)[O-])N)[N+](=O)[O-] |
Origin of Product |
United States |
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